molecular formula C10H20N4O3S B14909097 n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide

n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide

Cat. No.: B14909097
M. Wt: 276.36 g/mol
InChI Key: KBSJXTQSAAVWFD-UHFFFAOYSA-N
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Description

n-(2-(((5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide is a methanesulfonamide derivative featuring a substituted pyrazole core. The pyrazole ring is substituted at positions 1 and 3 with methyl groups and at position 5 with a methoxy group. A methylene bridge at position 4 connects the pyrazole to an ethylamino linker, which terminates in the methanesulfonamide moiety.

Properties

Molecular Formula

C10H20N4O3S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]ethyl]methanesulfonamide

InChI

InChI=1S/C10H20N4O3S/c1-8-9(10(17-3)14(2)13-8)7-11-5-6-12-18(4,15)16/h11-12H,5-7H2,1-4H3

InChI Key

KBSJXTQSAAVWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCNS(=O)(=O)C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications/Notes References
Target Compound C₁₁H₂₁N₅O₃S* 327.39 g/mol Pyrazole with 1,3-dimethyl, 5-methoxy; ethylamino linker; methanesulfonamide Hypothesized enzyme/receptor modulation
USP Sotalol Related Compound A (N-(4-Formylphenyl)methanesulfonamide) C₈H₉NO₃S 199.22 g/mol Benzene ring with formyl group; methanesulfonamide Sotalol impurity; formyl group enhances reactivity
USP Sotalol Related Compound B (N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide HCl) C₁₂H₂₀N₂O₂S·HCl 292.83 g/mol Benzene with ethyl-isopropylamino side chain; methanesulfonamide β-blocker derivative; enhanced lipophilicity
Example 56 (Patent: Pyrazolo[3,4-d]pyrimidin-chromen derivative) C₃₁H₂₄F₂N₄O₄S† 602.61 g/mol Fluorophenyl, chromen, pyrazolopyrimidine; methanesulfonamide Kinase inhibitor (hypothetical); high complexity
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) C₉H₆N₄O₂S (7a); C₁₀H₁₀N₄O₃S (7b) 258.24 g/mol (7a); 278.28 g/mol (7b) Pyrazole with hydroxy/amino groups; thiophene or ester linkages Synthetic intermediates; antimicrobial activity

*Calculated based on IUPAC name; †Estimated from patent description.

Key Comparative Insights:

USP Sotalol-related compounds prioritize aromatic (benzene) frameworks, which may limit conformational flexibility compared to pyrazole-based structures .

Functional Group Influence: The 5-methoxy group on the pyrazole in the target compound could enhance metabolic stability relative to the formyl group in Sotalol Compound A, which is prone to oxidation . The ethylamino linker in the target compound contrasts with the isopropylamino group in Sotalol Compound B, suggesting differences in receptor binding kinetics and selectivity .

Pharmacological Hypotheses: The target compound’s pyrazole core may target adenosine or kinase receptors, diverging from the β-adrenergic activity of Sotalol derivatives . Example 56’s fluorophenyl and chromen groups imply kinase inhibition, a property less likely in the simpler target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for pyrazole derivatives (e.g., ), using nucleophilic substitution or coupling reactions, whereas Sotalol analogs require aromatic electrophilic substitutions .

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